1-(Phenylsulfonyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 1-(Phenylsulfonyl)-1H-pyrazole derivatives can be accomplished through various methods, including the reaction of propargyl alcohol with N-sulfonylhydrazone, which leads to the formation of dihydropyrazole intermediates. These intermediates can then undergo further transformations to yield the desired phenylsulfonyl pyrazole compounds. Such synthetic routes are advantageous due to their efficiency and the straightforward nature of the reaction conditions (Zhu et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-(Phenylsulfonyl)-1H-pyrazole derivatives has been elucidated using X-ray crystallography, revealing key insights into their three-dimensional arrangement and the electronic properties of the substituents. For instance, studies on related compounds have shown that the pyrazole ring can be exactly planar, with substituents affecting the electron distribution across the molecule, influencing its reactivity and physical properties (Kettmann et al., 2005).
Chemical Reactions and Properties
1-(Phenylsulfonyl)-1H-pyrazole undergoes a variety of chemical reactions, reflecting its rich chemistry. The presence of the phenylsulfonyl and pyrazole groups allows for reactions such as sulfonamidation, amidation, and the formation of complexes with metals, which can be leveraged in the synthesis of complex organic molecules or materials with specific functional properties. These reactions highlight the compound's role as a versatile intermediate in organic synthesis (Lee et al., 2016).
Physical Properties Analysis
The physical properties of 1-(Phenylsulfonyl)-1H-pyrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the phenyl ring and the pyrazole moiety. These properties are critical for determining the compound's suitability for various applications, including its behavior in reaction conditions and its potential use in materials science. For example, the planarity of the pyrazole ring and the nature of hydrogen bonding within the crystal structure can affect the compound's melting point and solubility (Shahani et al., 2010).
Scientific Research Applications
Antiviral Applications : New derivatives of 1-(Phenylsulfonyl)-1H-Pyrazole show improved potency and selectivity in inhibiting Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication (Desideri et al., 2019).
Organic Synthesis : 2-Aminophenyl-1H-pyrazole effectively directs copper-mediated C-H bond amidation and sulfonamidation, producing amides and sulfonamides in moderate to excellent yields (Lee et al., 2016).
Material Science : 3(5)-phenol-1H-pyrazoles show potential for efficient blue solid emitters and tautomerization-induced ON/OFF fluorescence switching, providing insights into Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence mechanisms (Tang et al., 2016).
Pharmacological Applications : New 1H-pyrazole derivatives with an aryl sulfonate moiety show potential as anti-inflammatory agents and antimicrobial agents against various microbial strains (Kendre et al., 2013).
Synthetic Chemistry : Diazomethane-enyne sulfone reaction provides a convenient synthesis of alkynylpyrazoles, yielding 4-alkynyl-1H-pyrazoles and 4,5-Bis(alkynyl)-1H-pyrazoles in good yields (Yoshimatsu et al., 1997).
Antitumor Activity : Synthesized pyrazole-sulfonamide derivatives exhibit promising antitumor activity, particularly being cell selective against rat brain tumor cells, with a broad spectrum of anticancer activity comparable to 5-fluorouracil and cisplatin (Mert et al., 2014).
Anti-Inflammatory Properties : Diarylpyrazoles containing a phenylsulphone or carbonitrile moiety exhibit significant anti-inflammatory activity and potential as new anti-inflammatory agents with lower gastrointestinal side effects (Nassar et al., 2011).
Cancer Research : A synthesized compound with a planar pyrazole ring and strong conjugation with the 5-amino N atom shows potential as an antitumour agent (Kettmann et al., 2005).
Organic Synthesis and Catalysis : N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, a related compound, serves as a potential intermediate for preparing nitrogen-heterocycles with applications in organic synthesis and catalysis (Ito et al., 1983).
Synthesis of Heterocycles : Tandem reaction of propargyl alcohol and N-sulfonylhydrazone allows for the synthesis of dihydropyrazole, used to prepare 3,3-diarylacrylonitrile, with N-sulfonyl allenamide as the key intermediate (Zhu et al., 2011).
Safety And Hazards
Future Directions
The field of sulfone chemistry, which includes compounds like 1-(Phenylsulfonyl)-1H-pyrazole, is a burgeoning area of research . The potential application of this chemistry for the synthesis of natural products is being explored . The development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds is also a promising future direction .
properties
IUPAC Name |
1-(benzenesulfonyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJIFKKDVQVXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343306 | |
Record name | 1-BENZENESULFONYLPYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1H-pyrazole | |
CAS RN |
108128-27-4 | |
Record name | 1-BENZENESULFONYLPYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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